(4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride
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Overview
Description
(4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential antimicrobial activity and is used in various scientific research applications. The compound’s structure includes a piperidine ring substituted with ethynyl, trimethyl, and benzoate groups, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride involves several steps. The starting material is typically a piperidine derivative, which undergoes alkylation to introduce the ethynyl and trimethyl groups. The benzoate group is then introduced through esterification. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of new piperidine derivatives with different functional groups.
Scientific Research Applications
(4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various microorganisms.
Medicine: Potential use in the development of new drugs with antimicrobial activity.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-trimethyl-4-(1’,2’-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride
- 1,2,5-trimethyl-4-oxiranylpiperidin-4-ol benzoate hydrochloride
- 1,2,5-trimethyl-4-(1’,2’-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride
Uniqueness
(4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride is unique due to the presence of the ethynyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperidine derivatives and provides unique opportunities for its use in scientific research and industrial applications.
Properties
IUPAC Name |
(4-ethynyl-1,2,5-trimethylpiperidin-4-yl) benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-5-17(11-14(3)18(4)12-13(17)2)20-16(19)15-9-7-6-8-10-15;/h1,6-10,13-14H,11-12H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUQDHXZFVJVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)(C#C)OC(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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